molecular formula C7H14N2O3 B6613938 N'-hydroxy-2-[(oxolan-2-yl)methoxy]ethanimidamide CAS No. 1016508-01-2

N'-hydroxy-2-[(oxolan-2-yl)methoxy]ethanimidamide

Cat. No.: B6613938
CAS No.: 1016508-01-2
M. Wt: 174.20 g/mol
InChI Key: NOHMSOBONIVPAJ-UHFFFAOYSA-N
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Description

N’-hydroxy-2-[(oxolan-2-yl)methoxy]ethanimidamide is a chemical compound with the molecular formula C7H14N2O3 and a molecular weight of 174.2 g/mol It is known for its unique structure, which includes a hydroxy group, an oxolan ring, and an ethanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-[(oxolan-2-yl)methoxy]ethanimidamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of an oxolan derivative with a hydroxyethanimidamide precursor. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of N’-hydroxy-2-[(oxolan-2-yl)methoxy]ethanimidamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-[(oxolan-2-yl)methoxy]ethanimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield oxo derivatives, while reduction of the imidamide moiety may produce amine derivatives .

Scientific Research Applications

N’-hydroxy-2-[(oxolan-2-yl)methoxy]ethanimidamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-hydroxy-2-[(oxolan-2-yl)methoxy]ethanimidamide involves its interaction with specific molecular targets and pathways. The hydroxy group and imidamide moiety can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The oxolan ring may also play a role in the compound’s overall reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-hydroxy-2-[(oxolan-2-yl)methoxy]ethanimidamide include:

Uniqueness

N’-hydroxy-2-[(oxolan-2-yl)methoxy]ethanimidamide is unique due to its specific combination of functional groups and structural features.

Properties

IUPAC Name

N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3/c8-7(9-10)5-11-4-6-2-1-3-12-6/h6,10H,1-5H2,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHMSOBONIVPAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COCC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(OC1)COC/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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